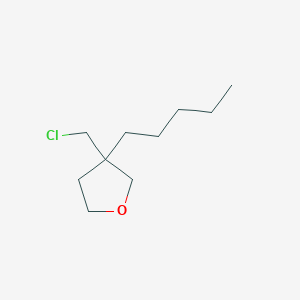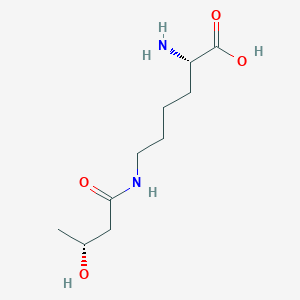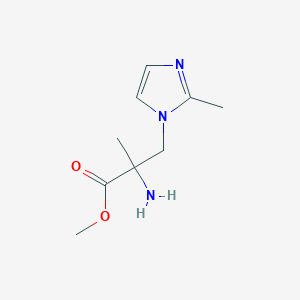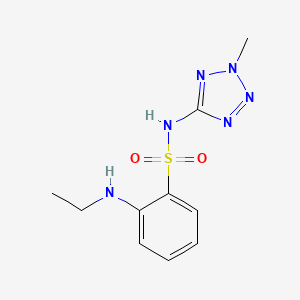
(E)-1-(2-Bromovinyl)-4-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-Bromovinyl)-4-isopropylbenzene is an organic compound characterized by the presence of a bromovinyl group attached to a benzene ring substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Bromovinyl)-4-isopropylbenzene typically involves the bromination of a suitable precursor. One common method is the addition of bromine to an alkyne, followed by a stereoselective reduction to obtain the (E)-isomer. The reaction conditions often include the use of solvents such as acetone, chloroform, or methanol, and may require catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2-Bromovinyl)-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated ketones or aldehydes.
Reduction: Reduction reactions can convert the bromovinyl group to a vinyl or ethyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting agents: Sodium hydroxide (NaOH), ammonia (NH3), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Aplicaciones Científicas De Investigación
(E)-1-(2-Bromovinyl)-4-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (E)-1-(2-Bromovinyl)-4-isopropylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromovinyl group can participate in electrophilic addition reactions, while the isopropyl group may influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-Bromo-2-(2-bromovinyl)benzene
- (E)-5-(2-Bromovinyl)-2’-deoxyuridine
- (E)-2-Bromovinyl)benzene
Uniqueness
(E)-1-(2-Bromovinyl)-4-isopropylbenzene is unique due to the presence of both a bromovinyl and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
1-[(E)-2-bromoethenyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-9H,1-2H3/b8-7+ |
Clave InChI |
PTXGFGZKPGBHFX-BQYQJAHWSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C/Br |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)






![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)




![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)
